1-(3-Hydroxypyridin-4-yl)ethanone

Regioselective Synthesis Chemical Intermediate Structure-Activity Relationship

Accessing reliable building blocks for novel heterocyclic synthesis and kynurenine pathway drug discovery remains a supply challenge. 1-(3-Hydroxypyridin-4-yl)ethanone (CAS 30152-05-7) provides the solution: • Essential precursor for isoxazolo- and oxazolopyridine ring systems. • Key intermediate in the synthesis of novel kynurenine pathway inhibitors, as per patent literature. • Consistent melting point (52-54 °C) serves as a reference standard for DSC and melting point apparatus calibration. Available in research quantities with reliable global shipping.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 30152-05-7
Cat. No. B1281447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxypyridin-4-yl)ethanone
CAS30152-05-7
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=NC=C1)O
InChIInChI=1S/C7H7NO2/c1-5(9)6-2-3-8-4-7(6)10/h2-4,10H,1H3
InChIKeyREYSBWKWFPSDDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Hydroxypyridin-4-yl)ethanone – Compound Overview


1-(3-Hydroxypyridin-4-yl)ethanone (CAS: 30152-05-7), also known as 4-Acetyl-3-hydroxypyridine, is an aryl alkyl ketone [1] characterized by a pyridine ring with a hydroxyl group at the 3-position and an acetyl group at the 4-position. It is primarily utilized as a versatile chemical intermediate, with a documented role as a building block for synthesizing novel isoxazolo- and oxazolopyridine ring systems .

1
Heterocycle synthesis building block for isoxazolo- and oxazolopyridine ring systems
2
Regiochemical specificity at the 4-position acetyl supports scaffold-differentiated synthetic routesMay support medicinal chemistry programs targeting unique chemotypes
3
Reported melting point range supports analytical reference standard workflows

1-(3-Hydroxypyridin-4-yl)ethanone: Substitution Risks


The ability to prioritize 1-(3-Hydroxypyridin-4-yl)ethanone over a close analog like 2-acetyl-3-hydroxypyridine (CAS 13210-29-2) [1] hinges on application-specific performance differences, which are currently undocumented. In the absence of comparative biological activity, selectivity, or stability data, any substitution would be a speculative move based solely on structural or vendor-reported purity, not on proven functional differentiation. This lack of comparative evidence is the primary reason generic substitution in critical research or industrial processes is not supported by the current literature.

Target Compound
Potential Substitute
Compound
1-(3-Hydroxypyridin-4-yl)ethanone
2-Acetyl-3-hydroxypyridine
Acetyl Position
4-position
2-position
Synthetic Route Fit
Documented for isoxazolo- and oxazolopyridine synthesis
Not reported for these heterocyclic scaffolds

Regiochemical mismatch may shift synthetic outcome. Comparative functional data are unavailable; direct substitution requires application-specific validation.

1-(3-Hydroxypyridin-4-yl)ethanone: Quantitative Evidence


Regiochemical Difference vs. 2-Acetyl-3-hydroxypyridine

1-(3-Hydroxypyridin-4-yl)ethanone is differentiated from its isomer, 2-acetyl-3-hydroxypyridine (CAS 13210-29-2) [1], by the position of the acetyl group (4-position vs. 2-position). This regiochemical difference dictates its use as a specific synthetic intermediate for constructing isoxazolo- and oxazolopyridine ring systems, a synthetic pathway not reported for the 2-acetyl isomer .

Regiochemical Difference
Class-level inference
4-position vs. 2-position acetyl
Target: acetyl at C4, hydroxyl at C3 Comparator: acetyl at C2, hydroxyl at C3
Supports differentiated heterocycle synthesis routes
Synthetic pathway specificity reported for target only
Regioselective Synthesis Chemical Intermediate Structure-Activity Relationship

Baseline Physicochemical Properties

The reported melting point of 1-(3-Hydroxypyridin-4-yl)ethanone is 52-54 °C . This is a foundational property for quality control and formulation. Data for the comparator 2-acetyl-3-hydroxypyridine (CAS 13210-29-2) is not available in the accessed sources, preventing a direct comparative assessment of how the change in regiochemistry affects physical properties [1].

Melting Point
Supporting evidence
52–54 °C
Reported at standard atmospheric pressure
Supports identity and purity verification workflows
Comparator melting point data not found in accessed sources
Physicochemical Properties Material Characterization Reference Standard

Kynurenine Pathway Inhibitor Precursor

Patent literature identifies 1-(3-Hydroxypyridin-4-yl)ethanone as a key component in the development of novel kynurenine pathway inhibitors . This application suggests a specific, albeit non-quantitative, differentiation from its analogs. Without disclosed IC50 values or target engagement data for the inhibitors derived from this specific building block versus those from other analogs, the advantage remains inferred from the structure of the final pharmaceutical composition.

Kynurenine Pathway Inhibitor Precursor
Data to verify
Patent-reported precursor role
Qualitative application; no disclosed IC50 or target engagement data
Program-specific selection context; advantage inferred from final composition
Source review required; class-level differentiation from analogs
Kynurenine Pathway Pharmaceutical Intermediate Patent Analysis

1-(3-Hydroxypyridin-4-yl)ethanone Application Scenarios


Synthesis of Isoxazolo- and Oxazolopyridine Scaffolds

The primary documented application for 1-(3-Hydroxypyridin-4-yl)ethanone is as a specific building block for synthesizing novel isoxazolo- and oxazolopyridine ring systems . Research programs focused on these heterocyclic cores will find this compound essential for accessing the desired chemotypes.

Kynurenine Pathway Inhibitor Development

Based on patent literature, this compound is a key precursor for a class of novel kynurenine pathway inhibitors . Its procurement is justified for medicinal chemistry groups specifically working on this target pathway and related therapeutic areas.

Analytical Instrument Calibration and Validation

The well-defined and consistent melting point range of 52-54 °C provides a reference standard for calibrating melting point apparatus and for verifying the performance of other thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), ensuring accuracy in material characterization workflows.

Application
Selection Property
Validation Focus
Isoxazolo- and oxazolopyridine scaffold synthesis
Regiochemical specificity at the 4-position acetyl
Synthetic route compatibility for targeted heterocyclic chemotypes
Kynurenine pathway inhibitor development
Patent-documented building block identity
Program-specific pathway synthesis context review
Analytical instrument calibration and validation
Reported melting point range
Thermal method accuracy and material characterization workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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